1-(3,4-Dichlorophenyl)-3-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-isopropylurea is a chemical compound belonging to the class of phenylurea derivatives. It is characterized by the presence of a dichlorophenyl group and an isopropylurea moiety. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-isopropylurea typically involves the reaction of 3,4-dichloroaniline with isocyanates. One common method includes the reaction of 3,4-dichloroaniline with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-isopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to the formation of substituted phenylurea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of urea derivatives with additional functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylurea derivatives with various functional groups.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-isopropylurea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities, including herbicidal and pesticidal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-isopropylurea involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits photosynthesis by blocking the electron transport chain in photosystem II. This disruption prevents the conversion of light energy into chemical energy, ultimately leading to the death of the plant. The compound binds to the Q_B plastoquinone binding site, inhibiting the transfer of electrons and halting the photosynthetic process .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Another phenylurea derivative with similar herbicidal properties.
3,4-Dichlorophenylhydrazine hydrochloride: A related compound with different chemical properties and applications.
Hydrazine-coupled pyrazole derivatives: Compounds with diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
1-(3,4-Dichlorophenyl)-3-isopropylurea is unique due to its specific structural features and its ability to inhibit photosynthesis effectively. Its dichlorophenyl group and isopropylurea moiety contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
5310-97-4 |
---|---|
Molecular Formula |
C10H12Cl2N2O |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C10H12Cl2N2O/c1-6(2)13-10(15)14-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H2,13,14,15) |
InChI Key |
RZQPXSLCCNNRHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.